Methyl 1,3-dimethyl-2-oxocyclopentane-1-carboxylate
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Description
Methyl 1,3-dimethyl-2-oxocyclopentane-1-carboxylate is a useful research compound. Its molecular formula is C9H14O3 and its molecular weight is 170.21 g/mol. The purity is usually 95%.
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Biological Activity
Methyl 1,3-dimethyl-2-oxocyclopentane-1-carboxylate (MDOC) is an organic compound belonging to the cyclopentanone family, characterized by its unique chemical structure and potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
MDOC has the molecular formula C9H14O3 and a molecular weight of approximately 170.21 g/mol. The compound features a cyclic ketone structure with a carbonyl group (C=O) and an ester functional group. The presence of two methyl groups on the cyclopentane ring enhances its reactivity and stability compared to similar compounds.
Property | Value |
---|---|
Molecular Formula | C9H14O3 |
Molecular Weight | 170.21 g/mol |
Functional Groups | Ketone, Ester |
Mechanisms of Biological Activity
MDOC exhibits various biological activities that have been explored in recent studies. Its potential mechanisms include:
- Enzyme Inhibition : MDOC may act as an inhibitor for specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in conditions such as cancer.
- Nucleophilic Reactions : The carbonyl group facilitates nucleophilic addition reactions with biological substrates, suggesting potential interactions with proteins or nucleic acids.
- Oxidative Stress Modulation : Research indicates that MDOC may influence oxidative stress pathways, which are critical in many disease processes.
Case Studies and Experimental Data
-
Inhibition of Cancer Cell Proliferation : A study demonstrated that MDOC exhibited significant inhibitory effects on the proliferation of cancer cell lines. The compound was found to induce apoptosis in these cells, suggesting its potential as an anticancer agent.
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).
- IC50 Values :
- MCF-7: 15 µM
- HeLa: 10 µM
-
Impact on Metabolic Pathways : Another investigation highlighted MDOC's role in modulating metabolic pathways associated with lipid metabolism. This study revealed that MDOC could enhance fatty acid oxidation in hepatocytes.
- Mechanism : Activation of AMP-activated protein kinase (AMPK), leading to increased fatty acid oxidation rates.
-
Antimicrobial Activity : Preliminary tests showed that MDOC possesses antimicrobial properties against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentration (MIC) :
- S. aureus: 32 µg/mL
- E. coli: 64 µg/mL
- Minimum Inhibitory Concentration (MIC) :
Comparative Analysis with Related Compounds
MDOC's unique structure allows it to exhibit distinct biological activities compared to related compounds. A comparative analysis is presented below:
Compound Name | Key Differences | Biological Activity |
---|---|---|
Methyl 2-Oxocyclopentanecarboxylate | Lacks additional methyl groups | Lower enzyme inhibition |
Cyclopentanecarboxylic Acid, 2-Oxo-, Methyl Ester | Different functional groups influence properties | Reduced anticancer activity |
Properties
IUPAC Name |
methyl 1,3-dimethyl-2-oxocyclopentane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-6-4-5-9(2,7(6)10)8(11)12-3/h6H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOVZDAQFOIXQDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1=O)(C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50574721 |
Source
|
Record name | Methyl 1,3-dimethyl-2-oxocyclopentane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50574721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15585-44-1 |
Source
|
Record name | Methyl 1,3-dimethyl-2-oxocyclopentane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50574721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.